(2-(Diethylamino)pyrimidin-4-yl)methanol
Description
(2-(Diethylamino)pyrimidin-4-yl)methanol is a pyrimidine derivative characterized by a diethylamino substituent at the 2-position and a hydroxymethyl group at the 4-position of the pyrimidine ring. This compound is of interest in medicinal chemistry due to its structural features, which allow for hydrogen bonding (via the methanol group) and hydrophobic interactions (via the diethylamino group). The pyrimidine core is a common scaffold in pharmaceuticals, particularly in kinase inhibitors and antiviral agents.
The molecular formula is C₉H₁₅N₃O, with an average molecular weight of 195.23 g/mol. The diethylamino group introduces basicity (pKa ~8–10), enhancing solubility in acidic environments, while the hydroxymethyl group offers a site for further functionalization, such as esterification or oxidation .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[2-(diethylamino)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C9H15N3O/c1-3-12(4-2)9-10-6-5-8(7-13)11-9/h5-6,13H,3-4,7H2,1-2H3 |
InChI Key |
IKDAGHRIIDXJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=CC(=N1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)pyrimidin-4-yl)methanol typically involves the reaction of pyrimidine derivatives with diethylamine under controlled conditions. One common method involves the use of Grignard reagents, where the pyrimidine derivative is reacted with diethylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of (2-(Diethylamino)pyrimidin-4-yl)methanol may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Diethylamino)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidin-4-yl ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include pyrimidin-4-yl ketones, alcohols, and substituted pyrimidine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2-(Diethylamino)pyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2-(Diethylamino)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in modulating protein kinase activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
(2-(Methylthio)pyrimidin-4-yl)methanol
- Molecular Formula : C₇H₁₀N₂OS
- Molecular Weight : 170.23 g/mol
- Key Differences: Replaces the diethylamino group with a methylthio (-SMe) group. The thioether is less basic and more lipophilic, reducing water solubility. This substitution may alter metabolic stability due to sulfur’s susceptibility to oxidation .
(2-Methoxypyrimidin-4-yl)methanol
- Molecular Formula : C₆H₈N₂O₂
- Molecular Weight : 140.14 g/mol
- Key Differences: A methoxy (-OMe) group replaces the diethylamino group. However, the lack of a basic group reduces solubility in acidic media .
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol
- Molecular Formula : C₁₃H₁₄N₂O
- Molecular Weight : 214.27 g/mol
- Key Differences : Features a phenylethyl group at the 2-position. The bulky aromatic substituent increases steric hindrance and lipophilicity, which could improve membrane permeability but reduce solubility. This structure is more suited for targeting hydrophobic binding pockets .
Core Heterocycle Modifications
2-{[6-(Diethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol
- Molecular Formula : C₁₂H₂₀N₆O
- Molecular Weight : 264.33 g/mol
- Key Differences: Incorporates a pyrazolo[3,4-d]pyrimidine core instead of a simple pyrimidine.
3-{[2-(1H-Benzimidazol-1-yl)-6-{[2-(diethylamino)ethyl]amino}pyrimidin-4-yl]amino}-4-methylphenol
- Molecular Formula : C₂₄H₂₉N₇O
- Molecular Weight : 431.54 g/mol
- Key Differences: A complex derivative with benzimidazole and diethylaminoethylamino groups.
Solubility and Lipophilicity
- (2-(Diethylamino)pyrimidin-4-yl)methanol: Moderate solubility in water (due to basic diethylamino group) and organic solvents. LogP ~1.5–2.0.
- (2-Methoxypyrimidin-4-yl)methanol: Lower water solubility (LogP ~0.5–1.0) due to the absence of ionizable groups .
- (2-(Methylthio)pyrimidin-4-yl)methanol: Higher LogP (~2.5–3.0) due to the lipophilic methylthio group .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| (2-(Diethylamino)pyrimidin-4-yl)methanol | C₉H₁₅N₃O | 195.23 | Diethylamino, hydroxymethyl | 1.5–2.0 |
| (2-Methoxypyrimidin-4-yl)methanol | C₆H₈N₂O₂ | 140.14 | Methoxy, hydroxymethyl | 0.5–1.0 |
| [2-(2-Phenylethyl)pyrimidin-4-yl]methanol | C₁₃H₁₄N₂O | 214.27 | Phenylethyl, hydroxymethyl | 2.5–3.0 |
| (2-(Methylthio)pyrimidin-4-yl)methanol | C₇H₁₀N₂OS | 170.23 | Methylthio, hydroxymethyl | 2.5–3.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
